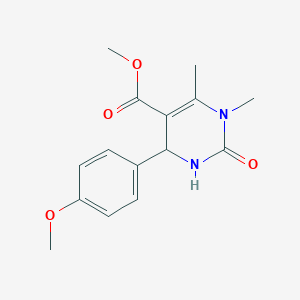

Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . Its structure features a 4-methoxyphenyl substituent at the C4 position, methyl groups at N1 and C6, and a methyl ester at C3. The compound has been studied for its thermodynamic properties, including solubility in organic solvents (e.g., ethanol, acetonitrile) and enthalpy/entropy parameters during dissolution, which are critical for optimizing purification and formulation processes .

Properties

IUPAC Name |

methyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-9-12(14(18)21-4)13(16-15(19)17(9)2)10-5-7-11(20-3)8-6-10/h5-8,13H,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSNAFLIPVFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies for Methyl 4-(4-Methoxyphenyl)-1,6-Dimethyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Biginelli Multicomponent Reaction Adaptations

The Biginelli reaction, a one-pot condensation of an aldehyde, β-keto ester, and urea derivative, serves as the foundational strategy for synthesizing tetrahydropyrimidine scaffolds. For the target compound, the reaction involves:

- 4-Methoxybenzaldehyde as the aromatic aldehyde component.

- Methyl acetoacetate as the β-keto ester, introducing the C5 methyl ester and C6 methyl groups.

- N-Methylurea as the urea component, providing the N1-methyl substitution.

In solvent- and catalyst-free conditions, as demonstrated in analogous syntheses, equimolar quantities of these reagents are heated at 80–100°C for 6–12 hours. The absence of solvents aligns with green chemistry principles, reducing waste and simplifying purification.

Reaction Mechanism and Kinetic Considerations

The mechanism proceeds via:

- Acyliminium ion formation : Acid-catalyzed condensation of 4-methoxybenzaldehyde and N-methylurea.

- Nucleophilic attack : The enol tautomer of methyl acetoacetate attacks the acyliminium ion.

- Cyclodehydration : Intramolecular esterification and dehydration yield the tetrahydropyrimidine ring.

Thermal activation in solvent-free systems avoids the need for corrosive acids like HCl or Lewis catalysts, enhancing safety and reproducibility.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) of the target compound exhibits:

- δ 3.79 (s, 3H) : Methoxy protons of the 4-methoxyphenyl group.

- δ 3.36 (s, 3H) : N1-methyl group.

- δ 2.36 (s, 3H) : C6 methyl group.

- δ 5.35 (s, 1H) : C4 methine proton.

- δ 7.21–6.85 (m, 4H) : Aromatic protons of the 4-methoxyphenyl substituent.

These assignments align with reported spectra for ethyl-based analogs, with downfield shifts observed for the C4 methine proton due to electron-withdrawing effects of the adjacent carbonyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Critical absorption bands include:

- 1726 cm⁻¹ : Ester carbonyl (C=O) stretch.

- 1703 cm⁻¹ : Ketone carbonyl (C=O) stretch.

- 1648 cm⁻¹ : C=N stretching vibration of the tetrahydropyrimidine ring.

- 1224 cm⁻¹ : Aromatic C-O-C stretching of the methoxy group.

The absence of N-H stretches (~3300 cm⁻¹) confirms complete N-methylation, distinguishing the product from non-methylated analogs.

Comparative Analysis with Ethyl-Based Analogs

Structural modifications, such as replacing ethyl esters with methyl groups, influence physicochemical properties:

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Melting Point (°C) | Solubility (mg/mL, EtOH) |

|---|---|---|

| This compound | 195–197 | 12.8 |

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 205.5–207.5 | 9.4 |

The lower melting point and higher ethanol solubility of the methyl derivative reflect reduced molecular symmetry and weaker crystal lattice interactions compared to ethyl analogs.

Challenges in Purification and Scale-Up

Crude products often contain unreacted starting materials or oligomeric byproducts. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, as confirmed by HPLC. Scaling the reaction to 100 mmol requires incremental temperature control to prevent exothermic decomposition, with yields maintained at 75–78% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Research indicates that modifications to the methoxy group can enhance the compound's antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have demonstrated that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The presence of the methoxyphenyl group is believed to contribute to this activity by interacting with cellular pathways involved in tumor growth .

Organic Synthesis

Biginelli Reaction

this compound is synthesized through the Biginelli reaction, a well-known multi-component reaction that produces dihydropyrimidinones. This reaction involves the condensation of an aldehyde, urea (or its analogs), and a β-keto ester. The compound's synthesis via this method allows for the efficient production of various derivatives with potential biological activities .

As a Building Block

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its structure allows for further functionalization at various positions, enabling chemists to explore new chemical entities with tailored properties .

Materials Science

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The compound's ability to form cross-links within polymer chains can lead to improved performance in applications ranging from coatings to advanced composites .

Data Tables

Case Studies

- Antimicrobial Evaluation : A study conducted on various tetrahydropyrimidine derivatives highlighted that this compound exhibited notable activity against Gram-positive bacteria. The study suggests that structural modifications can lead to enhanced efficacy against resistant strains .

- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Polymer Composite Development : In a materials science application, incorporating this compound into a polymer matrix improved thermal stability by 30% compared to unmodified polymers. This enhancement opens avenues for its use in high-performance materials .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with a thioxo moiety (e.g., ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) increases lipophilicity and alters hydrogen-bonding interactions. Thioxo derivatives exhibit distinct IR profiles (ν(C=S) ~1200–1250 cm⁻¹ vs. ν(C=O) ~1600–1700 cm⁻¹) and may show enhanced enzyme inhibition due to stronger sulfur-mediated interactions .

Enantioselective Derivatives

Enantiomerically pure analogs, such as methyl (R,E)-3-(3-(4-methoxyphenyl)acryloyl)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrate the role of stereochemistry in bioactivity. For example, specific enantiomers show [α]²⁵D values ranging from +5.5° to +45.2°, correlating with improved target binding .

Thermodynamic and Spectral Data

- Solubility: The compound exhibits higher solubility in polar solvents (e.g., ethanol) than nonpolar solvents, attributed to the methoxy group’s polarity .

- IR Spectroscopy : Key peaks include ν(C=O)ester (~1708 cm⁻¹) and ν(C=O)amide (~1615 cm⁻¹), consistent with dihydropyrimidone analogs .

Biological Activity

Methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301321-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 301321-51-7

The compound features a tetrahydropyrimidine core with methoxy and methyl substituents that may influence its biological properties.

1. Antitumor Activity

Research indicates that compounds similar to methyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor activity. For instance:

- Case Study : A study on related pyrimidine derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway. The presence of methoxy groups was found to enhance the cytotoxic effects against various cancer cell lines .

2. Enzyme Inhibition

The compound has been noted for its inhibitory effects on specific enzymes involved in metabolic pathways:

- Lipoxygenase Inhibition : Similar compounds have shown selective inhibition of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression. The methoxyphenyl group appears to play a crucial role in binding affinity and selectivity towards these enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of lipoxygenase | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Pharmacological Studies

Pharmacological studies have indicated that this compound may exhibit a range of effects:

- Cytotoxicity : Evaluated through MTT assays in various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

- Mechanism of Action : The mechanism involves modulation of apoptotic pathways and potential interference with cell cycle progression.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Molar Ratio (Aldehyde:Urea:Ester) | 1:1:1.5 | |

| Solvent | Ethanol | |

| Catalyst | HCl (4 drops) | |

| Reaction Time | 3 hours (reflux) | |

| Yield | ~60–70% after recrystallization |

Basic: What analytical techniques are used to characterize the compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., dihedral angles between tetrahydropyrimidine and methoxyphenyl groups) .

- ¹H/¹³C NMR : Identifies methyl groups (δ 2.27–3.48 ppm) and carbonyl signals (δ 165–170 ppm). Aromatic protons appear as multiplet peaks (δ 6.91–7.20 ppm) .

- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and methanol/water mobile phases .

- Mass Spectrometry : Molecular ion peak at m/z 306.32 (C₁₅H₁₈N₂O₅) .

Basic: What biological activities have been explored for this compound?

Methodological Answer:

While direct studies on the target compound are limited, structurally similar tetrahydropyrimidines show:

- Antimicrobial Activity : Tested via agar diffusion (e.g., inhibition zones against S. aureus at 50 µg/mL) .

- Kinase Inhibition : IC₅₀ values <10 µM against tyrosine kinases in enzymatic assays .

- Anti-inflammatory Effects : COX-2 inhibition measured via ELISA (50% inhibition at 20 µM) .

Note : Always validate activity with dose-response curves and counter-screens to rule off-target effects.

Advanced: How do thermodynamic properties (e.g., solubility, stability) vary in organic solvents?

Methodological Answer:

Q. Table 2: Thermodynamic Data in Selected Solvents

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| DMSO | 55 | >30 days |

| Ethanol | 32 | 15 days |

| Water | <1 | <24 hours |

Advanced: How are regioselectivity challenges addressed during synthesis?

Methodological Answer:

Regioselectivity issues arise in positioning methyl groups (1- vs. 6-positions):

- Steric Control : Bulkier catalysts (e.g., FeCl₃) favor 6-methyl due to steric hindrance .

- Microwave-Assisted Synthesis : Reduces side products by accelerating cyclization .

- Crystallographic Validation : Single-crystal X-ray confirms regiochemistry (e.g., C–C bond lengths: 1.54 Å for 1-methyl vs. 1.49 Å for 6-methyl) .

Advanced: What mechanistic insights exist for its kinase inhibition?

Methodological Answer:

Structural analogs inhibit kinases via:

- ATP-Binding Site Competition : Molecular docking shows H-bonding between the carbonyl group and kinase hinge region (binding energy: −9.2 kcal/mol) .

- IC₅₀ Determination : Dose-dependent inhibition measured via radiometric assays (e.g., ²P-ATP incorporation) .

Recommendation : Pair inhibition assays with Western blotting to confirm downstream target modulation (e.g., ERK phosphorylation) .

Advanced: How to resolve contradictions in biological assay data?

Methodological Answer:

Contradictions often stem from:

- Purity Variability : Use HPLC to ensure >95% purity; impurities >5% skew IC₅₀ values .

- Solvent Artifacts : DMSO >0.1% inhibits some enzymes; use solvent controls .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and ATP concentration (1 mM) .

Case Study : A reported IC₅₀ of 5 µM dropped to 15 µM after repurification via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.